molecular formula C8H3BrF4N2 B1448792 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 1822861-98-2

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1448792
CAS RN: 1822861-98-2
M. Wt: 283.02 g/mol
InChI Key: BTJAYVPQIRODJQ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The compound “4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative with bromo, fluoro, and trifluoromethyl functional groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzimidazole core with the bromo, fluoro, and trifluoromethyl groups attached at the 4th, 5th, and 2nd positions, respectively, on the benzene ring .


Chemical Reactions Analysis

As a benzimidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the bromo, fluoro, and trifluoromethyl groups might make it a good candidate for further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the benzimidazole core and the attached functional groups. For instance, the presence of the bromo, fluoro, and trifluoromethyl groups would likely influence the compound’s polarity, reactivity, and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, including those related to 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole, were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Certain derivatives exhibited significant ABTS and DPPH scavenging activities, demonstrating their potential as antioxidants and antimicrobials (Menteşe, Ülker, & Kahveci, 2015).

  • Pharmacological Activity of Trifluoromethyl-Containing Imidazo[1,2-A]Benzimidazoles : A study on 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles highlighted their analgesic and antiplatelet activities, suggesting the utility of the trifluoromethyl group in enhancing biological activity (Zhukovskaya et al., 2018).

  • Antimycobacterial Activity of Benzimidazole Aminoesters : Novel benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis with specific derivatives showing IC50 values less than 15 μM (Yoon et al., 2015).

Chemical Synthesis and Modification

  • Synthesis of Fluorosugar Analogues : The compound was used in the synthesis of fluorosugar analogues of benzimidazole nucleosides, showing a potential route for creating antiviral compounds with increased glycosidic bond stability (Gudmundsson et al., 2000).

  • Modification with Hydroxyalkyl Substituents : Modification of 2-(trifluoromethyl)-1H-benzimidazole demonstrated the synthesis of derivatives with moderate tuberculostatic activity, expanding the chemical utility of the benzimidazole core (Shchegol'kov et al., 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound in various fields, such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJAYVPQIRODJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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